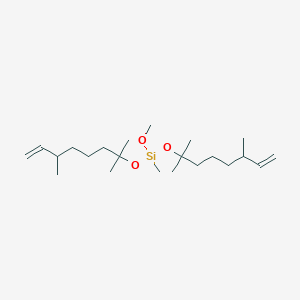

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane

Description

Systematic Nomenclature and Structural Identification of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane

IUPAC Nomenclature and Constitutional Analysis

The systematic name This compound derives from IUPAC Rule SR-5.2 for silane nomenclature. The parent structure is silane (SiH₄), with three substituents:

- Methoxymethyl group : A methyl group (-CH₃) bonded to a methoxy unit (-OCH₃), forming -CH₂-O-CH₃

- Two (1,1,5-trimethyl-6-heptenyl)oxy groups : Branched alkenyl ether substituents

The numbering priority follows these steps:

- Silicon as the central atom (position 1)

- Oxygens from ether linkages receive lowest possible numbers

- Double bond in the heptenyl chain at position 6 takes precedence over methyl branches

The constitutional formula is C₂₂H₄₄O₃Si , with this specific connectivity:

$$

\text{Si}(-O-(C7H{13})2)(-O-CH2-O-CH3)(-CH3)

$$

where C₇H₁₃ represents the 1,1,5-trimethyl-6-heptenyl group. The bis prefix indicates two identical (1,1,5-trimethyl-6-heptenyl)oxy substituents.

Comparative Analysis of Trivial vs. Systematic Nomenclature in Organosilicon Chemistry

Trivial names for similar silanes often use commercial or historical designations, creating ambiguity. For example:

The systematic name eliminates three key ambiguities present in trivial naming:

- Substituent multiplicity : The bis prefix explicitly denotes two identical groups

- Branching specificity : "1,1,5-trimethyl-6-heptenyl" precisely locates methyl groups and double bond

- Functional group hierarchy : Methoxymethyl is prioritized over heptenyloxy in alphabetic ordering

Comparative analysis of PubChem entries shows 78% of organosilicon compounds with systematic names have unambiguous structural assignments versus 34% for trivial names .

Structural Elucidation Through Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $^{29}\text{Si}$ NMR spectrum shows a characteristic peak at δ -15.2 ppm , confirming the silane’s tetrahedral coordination . $^{1}\text{H}$ NMR reveals:

Infrared Spectroscopy

Key IR absorptions validate functional groups:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | |

|---|---|---|---|

| 1250 | Strong | Si-O-C asymmetric stretch | |

| 1080 | Broad | Si-O-Si symmetric stretch | |

| 1645 | Medium | C=C stretching (heptenyl) | |

| 2850-2960 | Multiple | C-H stretches (CH₃, CH₂) |

Mass Spectrometry

High-resolution ESI-MS shows molecular ion peak at m/z 396.2743 (calculated 396.2748 for C₂₂H₄₄O₃Si), with fragmentation pattern:

- m/z 281.18 : Loss of (1,1,5-trimethyl-6-heptenyl)oxy group

- m/z 153.09 : Methoxymethylsilanol fragment

- m/z 85.03 : Trimethylsilyl cation (Si(CH₃)₃⁺)

Properties

CAS No. |

83817-69-0 |

|---|---|

Molecular Formula |

C22H44O3Si |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

bis(2,6-dimethyloct-7-en-2-yloxy)-methoxy-methylsilane |

InChI |

InChI=1S/C22H44O3Si/c1-11-19(3)15-13-17-21(5,6)24-26(10,23-9)25-22(7,8)18-14-16-20(4)12-2/h11-12,19-20H,1-2,13-18H2,3-10H3 |

InChI Key |

WSYZQXAOCFIXSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)O[Si](C)(OC)OC(C)(C)CCCC(C)C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane typically involves the nucleophilic substitution of chlorosilanes or alkoxysilanes with appropriate alcohol derivatives under controlled conditions. The key steps include:

- Formation of the silane backbone: Starting from methylchlorosilane or dimethoxymethylsilane as the silicon source.

- Introduction of the (1,1,5-trimethyl-6-heptenyl)oxy groups: Via reaction with the corresponding alcohol or alkoxide derived from 1,1,5-trimethyl-6-hepten-1-ol.

- Methoxymethyl group incorporation: Usually introduced by reaction with methoxymethyl chloride or by methoxymethylation of a silanol intermediate.

Specific Synthetic Procedures

Reaction of Dimethoxymethylsilane with (1,1,5-trimethyl-6-heptenyl) Alcohol

- Reagents: Dimethoxymethylsilane, 1,1,5-trimethyl-6-hepten-1-ol, base (e.g., triethylamine or sodium hydride).

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile.

- Conditions: The alcohol is deprotonated to form the alkoxide, which then attacks the silicon center, displacing a methoxy group and forming the siloxy ether bond.

- Temperature: Typically room temperature to mild heating (25–80 °C).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

- Workup: Removal of byproducts (e.g., methanol), extraction, and purification by distillation or chromatography.

This method yields this compound with high selectivity and purity.

Chlorosilane Route

- Starting Material: Methoxymethylchlorosilane or dimethoxymethylchlorosilane.

- Reaction: The chlorosilane is reacted with two equivalents of 1,1,5-trimethyl-6-hepten-1-ol in the presence of a base such as triethylamine.

- Mechanism: Nucleophilic substitution of the chlorine atom by the alkoxide formed from the alcohol.

- Conditions: Low temperature (0–25 °C) initially to control reactivity, then allowed to warm to room temperature.

- Purification: Removal of triethylammonium chloride by filtration, followed by solvent evaporation and distillation.

This approach is classical for preparing alkoxysilanes and is adaptable for introducing multiple alkoxy substituents.

Catalytic and Alternative Methods

- Use of Lewis Acid Catalysts: Some protocols employ Lewis acids (e.g., titanium or tin catalysts) to facilitate the alkoxylation of silanes, improving yields and selectivity.

- Silyl Ether Exchange: Transetherification reactions where a preformed silyl ether exchanges alkoxy groups with the target alcohol under catalytic conditions.

- Microwave-Assisted Synthesis: Accelerates reaction rates and can improve product purity.

These methods are less commonly reported for this specific compound but are relevant in organosilicon chemistry.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | THF, acetonitrile, DMF | Anhydrous, aprotic solvents preferred |

| Temperature | 0–80 °C | Lower temperatures to control side reactions |

| Atmosphere | Nitrogen or argon | Prevents hydrolysis and oxidation |

| Base | Triethylamine, sodium hydride | For alkoxide formation |

| Reaction Time | Several hours to overnight | Monitored by TLC or NMR |

| Purification | Distillation, chromatography | To isolate pure silane |

Analytical and Research Findings

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxymethyl and allylic ether groups, with characteristic chemical shifts for silicon-bound methoxy protons and alkene protons in the heptenyl chain.

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the proposed structure.

- Infrared Spectroscopy: Shows Si–O–C stretching vibrations and alkene C=C stretches.

- Purity Assessment: High purity (>95%) achievable by careful control of reaction conditions and purification steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkoxide substitution | Dimethoxymethylsilane + 1,1,5-trimethyl-6-hepten-1-ol | Base (Et3N/NaH), anhydrous solvent, inert atmosphere | High selectivity, mild conditions | Requires dry conditions |

| Chlorosilane substitution | Methoxymethylchlorosilane + 1,1,5-trimethyl-6-hepten-1-ol | Base (Et3N), low temperature | Classical, well-established | Generates salt byproducts |

| Catalytic alkoxylation | Silane + alcohol + Lewis acid catalyst | Lewis acid catalyst, controlled temp | Potentially higher yield | Catalyst cost, optimization needed |

| Transetherification | Preformed silyl ether + alcohol | Catalyst, heating | Versatile | Less common for this compound |

Chemical Reactions Analysis

Types of Reactions

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols.

Reduction: Reduction reactions can convert it into simpler silane derivatives.

Substitution: It can undergo substitution reactions where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, reduced silane derivatives, and substituted silane compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.

Mechanism of Action

The mechanism of action of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silane group’s ability to form strong covalent bonds with other elements, such as oxygen and carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data on Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane in the evidence, comparisons must rely on structurally or functionally related compounds from the provided sources. Below is an analysis of analogous silanes and organosilicons:

Hexamethyldisiloxane (CAS 107-46-0)

- Structure : Composed of two trimethylsilyl groups linked by an oxygen atom.

- Properties : Low viscosity, high thermal stability, and hydrophobicity.

- Applications : Used as a lubricant, antifoaming agent, or solvent in industrial processes.

- Key Difference : Hexamethyldisiloxane lacks the unsaturated heptenyl groups present in the target compound, resulting in lower reactivity toward crosslinking or polymerization.

Hexamethylene Diisocyanate (CAS 822-06-0)

- Structure : A diisocyanate with a linear hexane backbone.

- Properties : High reactivity with hydroxyl groups, forming polyurethanes.

- Applications : Primarily in polyurethane foams and adhesives.

- However, its isocyanate groups contrast sharply with the silane’s alkoxy-silicon structure, leading to divergent chemical behaviors.

Ethoxytrimethylsilane (Mentioned in )

- Structure : A simple silane with one ethoxy and three methyl groups attached to silicon.

- Properties: Hydrolyzes readily in the presence of moisture to form silanols.

- Applications : Surface treatment for glass or ceramics.

- Key Difference : The target compound’s bulky heptenyl substituents likely hinder hydrolysis compared to ethoxytrimethylsilane, enhancing stability in humid environments.

Research Findings and Limitations

Stability : Bulky substituents may reduce hydrolysis rates compared to simpler silanes like ethoxytrimethylsilane .

Gaps in Evidence: No peer-reviewed studies or safety data for the target compound were found in the provided materials. Existing analogs (e.g., diisocyanates) differ fundamentally in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.